molecular formula C11H14BrNO3 B1445166 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide CAS No. 1378460-07-1

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide

Cat. No.: B1445166
CAS No.: 1378460-07-1
M. Wt: 288.14 g/mol
InChI Key: WWNVALNLWDHBPA-UHFFFAOYSA-N
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Description

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide is an organic compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide typically involves the bromination of 2,5-dimethoxybenzylamine followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine reagent and other chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzylacetamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

2-Bromo-n-(2,5-dimethoxybenzyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethoxybenzyl alcohol: Similar in structure but with an alcohol group instead of an acetamide group.

    2,5-Dimethoxybenzylamine: The precursor used in the synthesis of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide.

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a dimethoxybenzyl group attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[(2,5-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-9-3-4-10(16-2)8(5-9)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNVALNLWDHBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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